

# N-Nitrosomorpholine-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N*-Nitrosomorpholine-d4

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This technical guide provides an in-depth overview of **N-Nitrosomorpholine-d4** (NMOR-d4), a deuterated isotopologue of the potent hepatocarcinogen N-Nitrosomorpholine (NMOR). This document is intended for researchers, scientists, and professionals in drug development and toxicology who are utilizing NMOR-d4 as an internal standard for analytical applications or studying the mechanisms of nitrosamine-induced carcinogenesis.

## Core Compound Data

**N-Nitrosomorpholine-d4** is a stable, isotopically labeled compound crucial for the accurate quantification of N-Nitrosomorpholine in various matrices. Its physical and chemical properties are nearly identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in mass spectrometry-based analytical methods.

Property	Value	Citation(s)
CAS Number	61578-30-1	[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> D <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	120.14 g/mol	[1][4]
Synonyms	4-Nitrosomorpholine-d <sub>4</sub> , Nitrosomorpholine-d <sub>4</sub>	[3]
Appearance	Yellow Low Melting Solid	
Storage Conditions	2-8°C, protected from light	[4]

## Analytical Applications: Quantification of N-Nitrosomorpholine

Due to growing concerns over nitrosamine impurities in pharmaceuticals, accurate and sensitive analytical methods are essential. **N-Nitrosomorpholine-d<sub>4</sub>** is widely used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to ensure the precise quantification of NMOR. The principle of this application lies in isotope dilution mass spectrometry, where a known amount of the deuterated standard is spiked into a sample. By comparing the signal intensity of the analyte to the internal standard, accurate quantification can be achieved, compensating for matrix effects and variations during sample preparation and analysis.[5]

## Experimental Protocol: LC-MS/MS Analysis of N-Nitrosomorpholine

The following is a generalized protocol for the analysis of NMOR in a pharmaceutical drug product using NMOR-d<sub>4</sub> as an internal standard. Method validation according to ICH Q2(R1) guidelines is imperative.

### 1. Reagents and Materials:

- N-Nitrosomorpholine (NMOR) analytical standard

- **N-Nitrosomorpholine-d4** (NMOR-d4) internal standard

- HPLC or LC-MS grade methanol, acetonitrile, and water

- Formic acid or ammonium formate

## 2. Standard Preparation:

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of NMOR and NMOR-d4 in methanol.
- **Working Solutions:** Prepare a series of calibration standards by serially diluting the NMOR stock solution. Each calibration standard should be spiked with a constant concentration of the NMOR-d4 working solution.

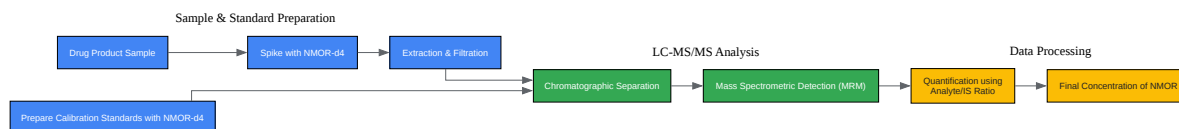
## 3. Sample Preparation:

- Accurately weigh the drug product and dissolve it in a suitable solvent (e.g., methanol).
- Spike the sample with a known amount of NMOR-d4 internal standard solution.
- Vortex and sonicate the sample to ensure complete dissolution and extraction.
- Centrifuge the sample to pellet any excipients.
- Filter the supernatant through a 0.22  $\mu\text{m}$  filter into an HPLC vial.

## 4. LC-MS/MS Conditions:

Parameter	Typical Conditions
LC System	UHPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile
Gradient	A time-programmed gradient from a high aqueous phase to a high organic phase to ensure separation of the analyte from the matrix.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 µL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	NMOR: To be optimized for specific instrument NMOR-d4: To be optimized for specific instrument (typically Q1 mass is +4 Da from NMOR)

### Experimental Workflow for NMOR Analysis



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*Workflow for N-Nitrosomorpholine quantification.*

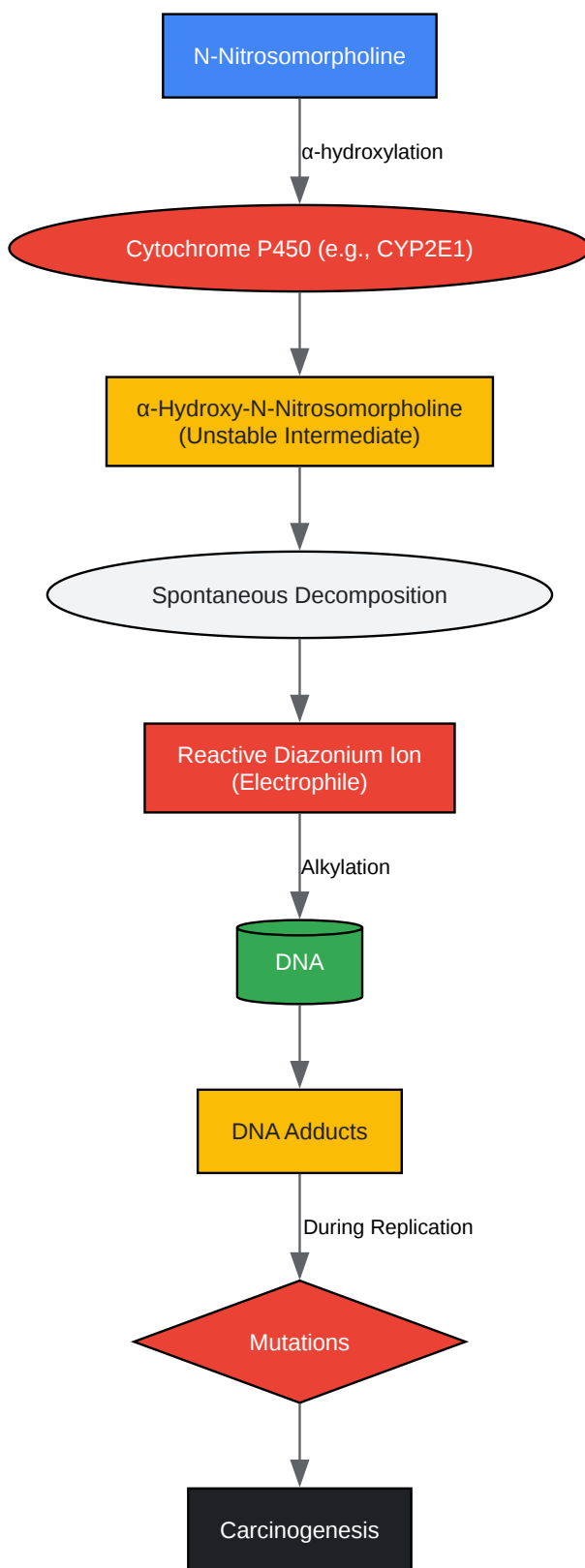
## Toxicological Profile: A Model for Hepatocarcinogenesis

N-Nitrosomorpholine is a well-established genotoxic hepatocarcinogen in animal models.[6][7] Its deuterated form, NMOR-d4, is presumed to exhibit similar toxicological properties. NMOR requires metabolic activation to exert its carcinogenic effects, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8]

## Mechanism of Metabolic Activation and Genotoxicity

The primary pathway for the metabolic activation of NMOR involves the  $\alpha$ -hydroxylation of the carbon atom adjacent to the nitroso group, a reaction catalyzed by CYP enzymes, including isoforms such as CYP2E1.[3][9] This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a reactive electrophile, a diazonium ion. This highly reactive species can then form covalent adducts with cellular macromolecules, most critically with DNA.[3] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7] Additionally, NMOR can induce the formation of reactive oxygen and nitrogen species (ROS/RNS), contributing to its genotoxic effects through oxidative stress.[7]

### Metabolic Activation Pathway of N-Nitrosomorpholine



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*Metabolic activation of NMOR leading to carcinogenesis.*

# Experimental Protocol: Induction of Hepatocellular Carcinoma in Rats

NMOR is frequently used to induce hepatocellular carcinoma (HCC) in rodent models to study the mechanisms of liver cancer and to evaluate potential therapeutic agents. The following is a representative protocol.

## 1. Animals and Housing:

- Species/Strain: Male Sprague-Dawley or Fischer 344 rats are commonly used.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

## 2. Carcinogen Administration:

- Preparation of NMOR Solution: Prepare a solution of NMOR in the drinking water. A concentration of 200 mg/L (200 ppm) has been shown to be effective.[\[6\]](#)
- Administration: Provide the NMOR-containing drinking water to the rats as the sole source of drinking fluid.
- Duration: Continuous administration for 8 to 20 weeks is typically sufficient to induce pre-neoplastic and neoplastic lesions in the liver.[\[6\]](#)[\[10\]](#)[\[11\]](#)

## 3. Monitoring and Endpoint:

- Monitor the animals regularly for signs of toxicity.
- The development of HCC can be monitored through imaging techniques or by sacrificing cohorts of animals at different time points for histological analysis of the liver.
- Pre-neoplastic lesions, such as foci of altered hepatocytes (FAH), can be observed as early as 5 weeks into the treatment.[\[6\]](#)
- Hepatocellular carcinomas typically develop after 20 weeks of continuous administration.[\[12\]](#)

## 4. Histopathological Analysis:

- At the end of the study, euthanize the animals and collect liver tissues.
- Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E).
- Immunohistochemical staining for markers such as  $\gamma$ -glutamyl transpeptidase (GGT) or placental glutathione-S-transferase (GST-P) can be used to identify pre-neoplastic and neoplastic lesions.[10]

This in-depth technical guide provides a foundational understanding of **N-Nitrosomorpholine-d4**, its application in analytical chemistry, and the toxicological profile of its non-deuterated analogue as a model hepatocarcinogen. Researchers should always adhere to strict safety protocols when handling nitrosamine compounds and conduct all animal studies in accordance with institutional and national guidelines for animal welfare.

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## References

1. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
4. medchemexpress.com [medchemexpress.com]
5. fda.gov [fda.gov]
6. Hepatotoxin N-nitrosomorpholine-induced carcinogenesis in rat liver: ex vivo exploration of preneoplastic and neoplastic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
7. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-, N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Cytocarcinogenesis of the rat hepatoma induced by N-nitrosomorpholine] - PubMed [pubmed.ncbi.nlm.nih.gov]
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